molecular formula C20H20N2O6 B4905847 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3-METHYLPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3-METHYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B4905847
M. Wt: 384.4 g/mol
InChI Key: WXGMYVMXXRWXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and a propanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate typically involves the esterification of 3-[(3-methylphenyl)carbamoyl]propanoic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The carbamoyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
  • Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
  • Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate

Uniqueness

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitrophenyl and carbamoyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(3-methylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-13-4-3-5-16(10-13)21-19(24)8-9-20(25)28-12-18(23)15-7-6-14(2)17(11-15)22(26)27/h3-7,10-11H,8-9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGMYVMXXRWXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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